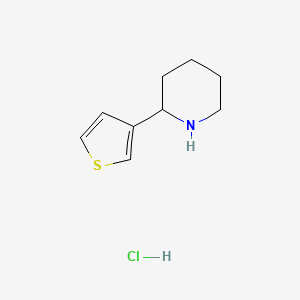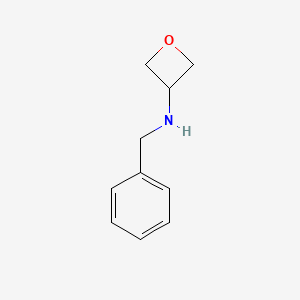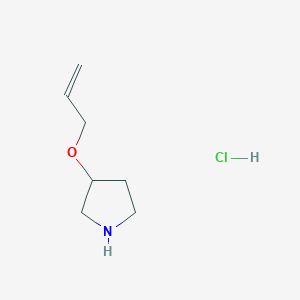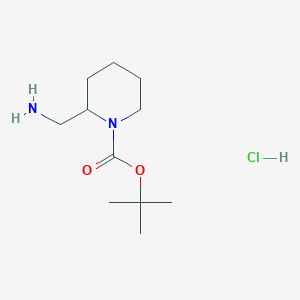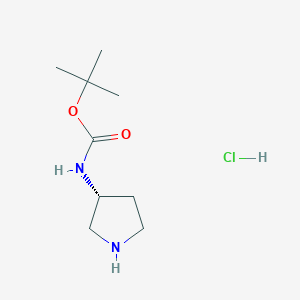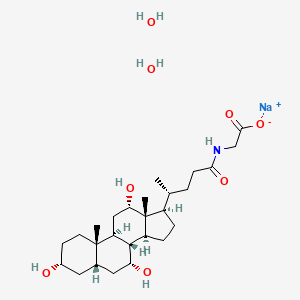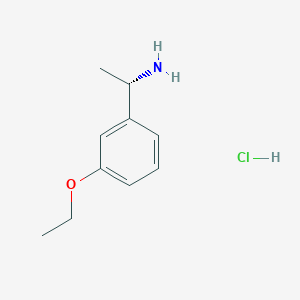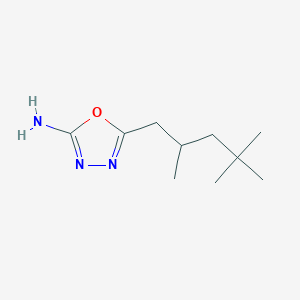
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine, commonly known as “TMPA”, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of ways, ranging from the synthesis of other compounds to the study of biochemical and physiological processes. In
Scientific Research Applications
Acetyl- and Butyrylcholinesterase Inhibition
- Research Application: 5-Aryl-1,3,4-oxadiazoles, similar to 5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine, have shown potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the treatment of conditions like dementia and myasthenia gravis (Pflégr et al., 2022).
Synthesis of Functionalized Oxadiazole Derivatives
- Research Application: The compound 5-Pentadecyl-1,3,4-oxadiazol-2-amine, similar in structure, has been used as an intermediate for synthesizing eco-friendly functionalized heterocyclic derivatives. These derivatives have shown promising surface activity, biodegradability, and antimicrobial activity (El-Sayed et al., 2016).
Antimicrobial and Antioxidant Activities
- Research Application: 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds in this category have shown promising results in these areas (Saundane et al., 2013).
Synthesis and Crystal Structure Analysis
- Research Application: The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, structurally related, has been synthesized and its crystal structure analyzed. This analysis aids in understanding molecular interactions and stability of such compounds (Zhu et al., 2021).
Anticancer Activities
- Research Application: Various 1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for their anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Caneschi et al., 2019).
Synthesis Methods and Chemical Reactions
- Research Application: Research on the synthesis of 1,3,4-oxadiazoles and their reactions with various chemicals contributes to the development of novel synthetic routes and understanding of chemical properties (Ramazani & Rezaei, 2010).
properties
IUPAC Name |
5-(2,4,4-trimethylpentyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-7(6-10(2,3)4)5-8-12-13-9(11)14-8/h7H,5-6H2,1-4H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZYLXEFCXXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NN=C(O1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




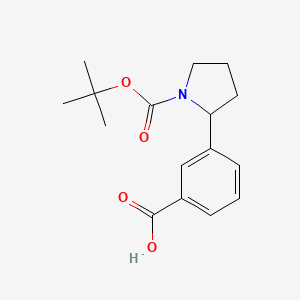
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)

